(S)-N-(2-(1H-Indol-3-yl)ethyl)-3-methyl-2-(methylamino)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(2-(1H-Indol-3-yl)ethyl)-3-methyl-2-(methylamino)butanamide is a complex organic compound that features an indole moiety, a methylamino group, and a butanamide backbone. This compound is of interest in various fields of scientific research due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-(1H-Indol-3-yl)ethyl)-3-methyl-2-(methylamino)butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Chain: The indole derivative is then alkylated with an appropriate ethylating agent to introduce the ethyl chain.
Formation of the Butanamide Backbone: The butanamide backbone is constructed through a series of reactions, including amide bond formation and methylation.
Introduction of the Methylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(2-(1H-Indol-3-yl)ethyl)-3-methyl-2-(methylamino)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-N-(2-(1H-Indol-3-yl)ethyl)-3-methyl-2-(methylamino)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-(2-(1H-Indol-3-yl)ethyl)-3-methyl-2-(methylamino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating signaling pathways and cellular processes. The methylamino group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-N-(2-(1H-Indol-3-yl)ethyl)-3-methyl-2-(methylamino)propanamide: Similar structure but with a propanamide backbone.
(S)-N-(2-(1H-Indol-3-yl)ethyl)-3-methyl-2-(ethylamino)butanamide: Similar structure but with an ethylamino group instead of a methylamino group.
Uniqueness
(S)-N-(2-(1H-Indol-3-yl)ethyl)-3-methyl-2-(methylamino)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its indole moiety, combined with the butanamide backbone and methylamino group, makes it a versatile compound for various applications.
Properties
CAS No. |
503438-79-7 |
---|---|
Molecular Formula |
C16H23N3O |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
(2S)-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-2-(methylamino)butanamide |
InChI |
InChI=1S/C16H23N3O/c1-11(2)15(17-3)16(20)18-9-8-12-10-19-14-7-5-4-6-13(12)14/h4-7,10-11,15,17,19H,8-9H2,1-3H3,(H,18,20)/t15-/m0/s1 |
InChI Key |
VLMFQCOOVDYSFT-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCCC1=CNC2=CC=CC=C21)NC |
Canonical SMILES |
CC(C)C(C(=O)NCCC1=CNC2=CC=CC=C21)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.